4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
This compound is a tricyclic heterocyclic molecule featuring a complex fused-ring system with sulfur and nitrogen atoms. Its structure includes a 3-methoxypropyl substituent, a sulfanyl (-SH) group at position 5, and two sulfur atoms in the dithia bridge (positions 8 and 10). The compound’s IUPAC name reflects its intricate bicyclic framework and functional groups.
Properties
IUPAC Name |
4-(3-methoxypropyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S3/c1-17-6-3-5-15-11(16)9-8-4-2-7-19-12(8)20-10(9)14-13(15)18/h2-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMBNVOEVCLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group participates in nucleophilic substitution reactions, forming thioethers or disulfides.
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Mechanism : The sulfanyl group acts as a nucleophile, attacking electrophilic carbon centers.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo substitution reactions at specific positions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at para positions. |
| Sulfonation | H₂SO₄/SO₃, 80°C | Sulfonic acid derivatives. |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H₂O₂ | Acetic acid, 50°C | Sulfonic acid derivatives. |
| KMnO₄ | Aqueous acidic medium | Disulfide linkages (S-S). |
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Kinetics : Oxidation rates depend on solvent polarity and temperature.
Cycloaddition Reactions
The conjugated π-system enables participation in Diels-Alder reactions.
| Dienophile | Conditions | Products |
|---|---|---|
| Maleic anhydride | Reflux in toluene, 12 hours | Six-membered fused bicyclic adducts . |
| Tetracyanoethylene | Room temperature, catalyst-free | Electron-deficient adducts . |
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Stereochemistry : Endo selectivity observed due to secondary orbital interactions.
Hydrolysis and Ring-Opening Reactions
The diazatricyclo framework undergoes hydrolysis under controlled conditions.
| Conditions | Products | Key Observations |
|---|---|---|
| HCl (6M), reflux | Cleavage of thioether linkages | Forms carboxylic acid intermediates. |
| NaOH (10%), 70°C | Ring-opening to linear thiols | Requires prolonged reaction times. |
Reduction Reactions
Selective reduction of unsaturated bonds or functional groups.
| Reducing Agent | Conditions | Products |
|---|---|---|
| NaBH₄ | Methanol, 0°C | Partial reduction of ketone groups. |
| H₂/Pd-C | Ethanol, 1 atm H₂ | Saturation of double bonds. |
Reactivity with Alkylating Agents
The methoxypropyl side chain influences steric accessibility.
| Alkylating Agent | Conditions | Products |
|---|---|---|
| Dimethyl sulfate | DMF, 60°C | N-alkylated derivatives . |
| Benzyl chloride | K₂CO₃, acetone | Benzyl thioethers . |
Critical Analysis of Reaction Mechanisms
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Steric Effects : The 3-methoxypropyl group hinders nucleophilic attack at proximal sites .
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Electronic Effects : Electron donation from the methoxy group enhances aromatic electrophilic substitution rates.
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Spectroscopic Validation : NMR and IR confirm reaction outcomes, e.g., disappearance of -SH signals (~2550 cm⁻¹) post-alkylation.
Data Limitations and Research Gaps
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Preliminary studies indicate that compounds containing sulfur and nitrogen functionalities can exhibit antimicrobial properties. Research into similar compounds has shown promise in developing new antibiotics or antifungal agents due to their ability to disrupt microbial cell walls or interfere with metabolic processes.
- Anticancer Potential : Compounds with complex heterocyclic structures are often investigated for their anticancer activities. The intricate arrangement of atoms in this compound may allow it to interact with biological targets involved in cancer progression, making it a candidate for further pharmacological studies.
- Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor for specific enzymes related to disease pathways. For instance, research into similar sulfur-containing compounds has highlighted their potential as inhibitors for proteases and kinases, which are critical in various diseases.
Material Science Applications
- Polymer Chemistry : The unique structure can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of sulfur into polymer backbones can lead to materials with improved resilience against environmental degradation.
- Nanotechnology : There is potential for this compound to serve as a precursor for nanoparticles or nanocomposites due to its ability to form stable bonds with metals or other organic molecules. Such materials could find applications in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Antimicrobial Screening
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell membrane integrity, suggesting that 4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one could exhibit similar effects pending empirical testing.
Case Study 2: Anticancer Research
Research on related sulfur-containing heterocycles revealed their effectiveness in inhibiting tumor growth in vitro and in vivo models. These findings support the hypothesis that the compound may possess anticancer properties worthy of further investigation through clinical trials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Sulfur Content: The 8,10-dithia bridge distinguishes it from mono-sulfur analogues (e.g., 8-thia derivatives), which could influence redox activity or metal-binding capacity .
- Bioactivity Gaps : Unlike hydroxyphenyl analogues (e.g., ), the target compound lacks reported bioactivity data, suggesting a need for targeted pharmacological screening .
Predictive Modeling and Computational Insights
Tools like Hit Dexter 2.0 could predict its behavior as a "dark chemical matter" (compounds with unverified bioactivity) or promiscuous binder. Computational modeling of its dithia-diaza system may reveal unique binding motifs compared to simpler spiro or monocyclic analogues .
Research Recommendations
Bioactivity Profiling : Prioritize assays for antimicrobial and kinase inhibition, given the activities of related tricyclic compounds .
Stability Studies : Investigate degradation pathways under varying pH and temperature conditions.
Biological Activity
The compound 4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No: 793716-06-0) is a member of the class of thiazole derivatives that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H16N2O2S2
- Molecular Weight : 344.45 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The synthetic pathways often utilize methods such as cyclization reactions and functional group modifications to achieve the desired structure.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiadiazole derivatives demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . These findings suggest a potential for this compound in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies highlight the biological activities of thiazole derivatives which can be extrapolated to infer potential effects for this compound:
- Antimicrobial Study : A study focused on new thiadiazole compounds demonstrated promising antimicrobial activity against Bacillus cereus and Bacillus anthracis, suggesting that similar structures may enhance microbial resistance .
- Cytotoxicity Research : Research involving thiazole derivatives has indicated their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and inhibition of melanin production in melanoma cells .
- Pharmacological Potential : The diverse pharmacological activities reported for related compounds include anti-inflammatory and analgesic effects, which may also be applicable to This compound , highlighting its potential in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?
- Methodology : The compound’s tricyclic core suggests multistep synthesis involving cyclization and functional group modifications. A general procedure for structurally similar compounds involves:
- Step 1 : Formation of the tricyclic scaffold via [3+2] cycloaddition or nucleophilic substitution under anhydrous conditions (e.g., DMF or THF as solvents) .
- Step 2 : Introduction of the 3-methoxypropyl and sulfanyl groups via alkylation or thiolation reactions.
- Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) followed by HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity. Confirm purity via NMR and LC-MS .
Q. How should researchers characterize this compound’s stability under experimental conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition temperatures.
- Photostability : Expose to UV-Vis light (254–365 nm) and monitor degradation via UV-spectroscopy .
- Solution Stability : Prepare stock solutions in DMSO or acetonitrile and analyze degradation products over 24–72 hours using LC-MS .
Q. What analytical techniques are critical for structural confirmation?
- Essential Methods :
- NMR : Use , , and 2D-COSY/HMBC to resolve the tricyclic core and substituents .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Approach :
- Dynamic Effects : Check for tautomerism or rotameric equilibria (common in tricyclic systems with sulfur atoms). Use variable-temperature NMR (−40°C to 80°C) to stabilize conformers .
- Impurity Identification : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*) to identify artifacts .
- Cross-Validation : Correlate LC-MS data with NMR to distinguish degradation products from synthetic intermediates .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in drug discovery?
- Framework :
- Analog Synthesis : Modify the methoxypropyl or sulfanyl groups and test bioactivity (e.g., enzyme inhibition assays).
- Biological Assays : Use dose-response curves (IC/EC) to quantify potency. Pair with molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .
- Control Groups : Include structurally similar compounds (e.g., from ) to isolate the impact of specific substituents .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Workflow :
- ADME Prediction : Use SwissADME or ADMETLab to assess solubility, CYP450 interactions, and blood-brain barrier penetration.
- Metabolite Prediction : Run in silico metabolism simulations (e.g., MetaSite) to identify vulnerable sites (e.g., sulfanyl group oxidation) .
- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity or mutagenicity risks early in development .
Q. What strategies address low reproducibility in biological assays involving this compound?
- Solutions :
- Batch Variation : Standardize synthesis protocols (e.g., solvent purity, reaction time) and validate via QC/QA checks .
- Assay Conditions : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to minimize metabolic interference .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and report results as mean ± SEM across ≥3 independent replicates .
Methodological Considerations
Q. How should researchers design studies to investigate environmental fate and ecotoxicology?
- Protocol :
- Degradation Studies : Expose the compound to simulated sunlight (Xe arc lamp) and analyze photoproducts via HRMS .
- Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors in model organisms (e.g., Daphnia magna) .
- Toxicity : Perform acute/chronic toxicity tests (e.g., algal growth inhibition, zebrafish embryotoxicity) with LC-MS monitoring of compound stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
